Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine
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Overview
Description
Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound known for its unique structure and reactivity It features a prop-2-ynyl group attached to a sulfonyl amine moiety, with the sulfonyl group further substituted by a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine typically involves the reaction of prop-2-ynyl bromide with 2,4,6-trimethylphenylsulfonamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromide is displaced by the sulfonamide group, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The prop-2-ynyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted prop-2-ynyl derivatives.
Oxidation: Sulfonyl oxides or sulfonates.
Reduction: Sulfinyl or sulfide derivatives.
Scientific Research Applications
Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine involves its reactivity with various nucleophiles and electrophiles. The prop-2-ynyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can undergo oxidation and reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynylsulfonium Salts: These compounds share the prop-2-ynyl group but differ in their sulfonium moiety.
Sulfonyl-protected Amines: Compounds with similar sulfonyl protection but different substituents.
Uniqueness
Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is unique due to its specific combination of the prop-2-ynyl group and the 2,4,6-trimethylphenylsulfonyl moiety.
Properties
IUPAC Name |
2,4,6-trimethyl-N-prop-2-ynylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h1,7-8,13H,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLJWMXLGKKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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